Tepotinib's molecular structure can be described by its chemical formula . The compound features a complex arrangement that includes a chlorophenyl group, an imidazopyridine moiety, and an amine functional group.
Tepotinib undergoes various chemical reactions during its application in biological systems. The primary reaction of interest is its binding to the MET receptor, where it inhibits downstream signaling pathways that promote cell proliferation.
The mechanism of action of Tepotinib involves the selective inhibition of MET receptor tyrosine kinase activity. By preventing adenosine triphosphate from binding to the receptor, Tepotinib effectively halts the activation of signaling pathways responsible for cell growth and survival.
Tepotinib possesses several notable physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy.
Tepotinib has significant applications in scientific research and clinical practice, particularly in oncology. Its primary use is as a targeted therapy for patients with specific genetic mutations associated with non-small cell lung cancer.
MSC2156119J (tepotinib hydrochloride) is a highly selective type Ib inhibitor targeting the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. Its molecular structure (C₂₉H₂₈N₆O₂·HCl; MW: 529.04 g/mol) features a pyridazinone ring that inserts into the ATP-binding pocket of c-Met, forming critical π-stacking interactions with tyrosine residue Y1230 in the activation loop (A-loop) [2] [10]. This binding stabilizes the kinase in an inactive conformation, with hydrogen bonds between the inhibitor’s pyrimidine ring and hinge residues Met1160 and Asp1222 (Fig. 1) [2].
Table 1: Impact of c-Met Mutations on Tepotinib Binding
Mutation | Location | Effect on Residence Time | Structural Consequence |
---|---|---|---|
Wild-type | N/A | >160 minutes | Stable π-stacking with Y1230 |
Y1230C | A-loop | <2 minutes | Loss of π-stacking interactions |
Y1235D | A-loop | 2.9 minutes | Destabilized autoinhibited conformation |
F1200I | Juxtamembrane | 0.5–0.8 minutes | Altered A-loop positioning |
In HCC, aberrant hepatocyte growth factor (HGF)/c-Met autocrine loops drive tumor progression. MSC2156119J suppresses this axis by blocking ligand-dependent activation, as demonstrated in patient-derived xenograft (PDX) models. Tumors with high c-Met expression (IHC score 3+) showed complete regression after MSC2156119J monotherapy (100 mg/kg), whereas c-Met-low models exhibited minimal response [1] [3] [6].
Table 2: Efficacy of MSC2156119J in c-Met-Expressing HCC PDX Models
Model | c-Met IHC Score | HGF Expression | Tumor Response (vs. Control) | AFP Reduction |
---|---|---|---|---|
LIM612 | 3+ (High) | High | Complete regression (Day 13) | Undetectable |
LIM801 | 1+ (Low) | Moderate | Tumor stasis (p < 0.0001) | Partial |
LIM334 | 0 (Negative) | Low | No significant inhibition | None |
c-Met activation triggers oncogenic cascades via MAPK/ERK and PI3K/AKT pathways. MSC2156119J inhibits phosphorylation at Y1234/Y1235 in the c-Met kinase domain, suppressing downstream effectors [1] [8]:
c-Met activation promotes metastasis via epithelial-mesenchymal transition (EMT). MSC2156119J impedes this process by:
Table 3: Alternative Names for MSC2156119J
Synonym | Identifier Type |
---|---|
Tepotinib | Generic Name |
EMD 1214063 | Experimental Code |
MSC-2156119J | Alternate Code |
Tepmetko® | Brand Name (FDA) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: